Amylmetacresol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Amylmetacresol can be synthesized through the alkylation of m-cresol with pentyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar alkylation reactions but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring a high yield of the desired product with minimal impurities .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form corresponding quinones or carboxylic acids.

Reduction: Reduction reactions are less common but can convert this compound to its corresponding alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur, where the pentyl group or hydroxyl group is replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are often employed.

Major Products Formed:

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Amylmetacresol has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying antiseptic properties and reaction mechanisms.

Biology: Investigated for its antibacterial and antiviral activities against various pathogens.

Industry: Utilized in the formulation of over-the-counter medications and personal care products.

Mecanismo De Acción

Amylmetacresol exerts its effects through multiple mechanisms:

Antibacterial Action: It disrupts bacterial cell membranes, leading to cell lysis and death.

Antiviral Action: It interferes with viral replication by denaturing viral proteins and disrupting viral envelopes.

Sodium Channel Blockade: Similar to local anesthetics, this compound blocks sodium channels, reducing pain sensation.

Comparación Con Compuestos Similares

2,4-Dichlorobenzyl Alcohol: Another antiseptic used in combination with amylmetacresol in throat lozenges.

Hexylresorcinol: An antiseptic with similar applications in treating throat infections.

Cetylpyridinium Chloride: A quaternary ammonium compound used as an antiseptic in mouthwashes and lozenges.

Uniqueness of this compound: this compound is unique due to its dual antibacterial and antiviral properties, as well as its ability to block sodium channels, providing both antimicrobial and analgesic effects .

Actividad Biológica

Amylmetacresol (AMC) is a compound recognized for its antiseptic properties, particularly in the treatment of infections in the mouth and throat. This article explores its biological activity, including its antibacterial and antiviral effects, mechanisms of action, and clinical efficacy based on various studies.

This compound exhibits a multifaceted mechanism of action:

- Antibacterial Activity : AMC disrupts bacterial cell membranes and inhibits bacterial growth. It has been shown to have a rapid bactericidal effect against a range of pathogens, including Streptococcus pyogenes and Haemophilus influenzae.

- Antiviral Activity : The virucidal action of AMC is not fully understood but is believed to involve:

Clinical Efficacy

Several studies have investigated the clinical efficacy of AMC, particularly in lozenge formulations combined with other active ingredients.

Case Studies and Clinical Trials

- Randomized Controlled Trials : A notable study compared lozenges containing AMC/2,4-dichlorobenzyl alcohol (DCBA) with hexylresorcinol. The study involved 190 participants with acute sore throat due to upper respiratory tract infections. The results indicated that both lozenge types provided significant relief compared to placebo, although the hexylresorcinol lozenge showed superior efficacy in reducing throat soreness .

- Bactericidal Activity : In vitro studies demonstrated that AMC/DCBA lozenges achieved a greater than 99.9% reduction in colony-forming units (CFUs) against several bacterial species within 10 minutes. Notably, reductions exceeding 3 log10 were observed for S. pyogenes, H. influenzae, and others within just one minute .

- Virucidal Effectiveness : Research has shown that lozenges containing AMC/DCBA exhibit virucidal effects against enveloped viruses such as RSV and influenza A, while being ineffective against non-enveloped viruses .

Data Summary

The following table summarizes the bactericidal activity of this compound against various pathogens:

| Pathogen | Reduction Time | Log10 Reduction (CFU/mL) | Efficacy (%) |

|---|---|---|---|

| Streptococcus pyogenes | 1 minute | >3 | >99.9 |

| Haemophilus influenzae | 1 minute | >3 | >99.9 |

| A. haemolyticum | 1 minute | >3 | >99.9 |

| Fusobacterium necrophorum | 1 minute | >3 | >99.9 |

| Streptococcus dysgalactiae | 5 minutes | >3 | >99.9 |

| Moraxella catarrhalis | 5 minutes | >3 | >99.9 |

| Staphylococcus aureus | 10 minutes | >3 | >99.9 |

Propiedades

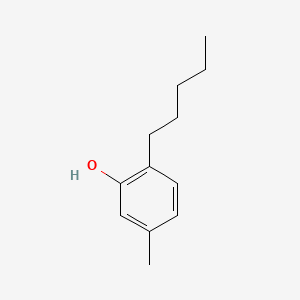

IUPAC Name |

5-methyl-2-pentylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-3-4-5-6-11-8-7-10(2)9-12(11)13/h7-9,13H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGWFZQGEQJZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C=C(C=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046791 | |

| Record name | Amylmetacresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

not soluble | |

| Record name | Amylmetacresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13908 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The mechanism of virucidal action is not fully elucidated, however it is suggested that denaturation of external protein spikes, a pH-induced rearrangement of the tertiary structure of attachment proteins, or a selective effect on viral lipid membranes/protein–lipid interaction is responsible for this action. Amylmetacresol is an antibacterial and antiviral agent, and blocks voltage-gated Na channels in a local anesthetic-like manner. | |

| Record name | Amylmetacresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13908 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1300-94-3 | |

| Record name | Amylmetacresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1300-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amylmetacresol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylmetacresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13908 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amylmetacresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-pentyl-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYLMETACRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05W904P57F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.